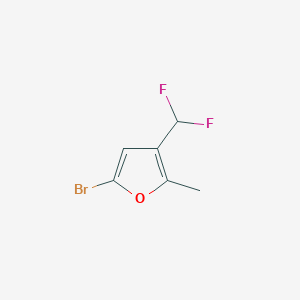

5-Bromo-3-(difluoromethyl)-2-methylfuran

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-3-(difluoromethyl)-2-methylfuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2O/c1-3-4(6(8)9)2-5(7)10-3/h2,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFHQQOSYYERKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(difluoromethyl)-2-methylfuran typically involves the bromination of 3-(difluoromethyl)-2-methylfuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the furan ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-(difluoromethyl)-2-methylfuran can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.

Oxidation Reactions: Products include furanones or other oxidized derivatives.

Reduction Reactions: Products include the corresponding methyl-substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-(difluoromethyl)-2-methylfuran has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-(difluoromethyl)-2-methylfuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and difluoromethyl groups can enhance its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 3

The substituent at position 3 significantly influences the compound’s physicochemical and biological properties. Key analogues include:

Key Observations :

Physical Properties

Key Observations :

- Melting Points : Sulfonyl/sulfinyl derivatives generally exhibit higher melting points (>450 K) due to strong intermolecular forces, whereas -CF₂H analogues may have lower melting points due to reduced polarity.

- Bond Geometry : The difluoromethyl group introduces shorter C–F bonds (~1.35 Å) compared to C–Br (~1.90 Å), influencing molecular conformation .

Pharmacological Activity

Benzofuran derivatives exhibit diverse biological activities, modulated by substituents:

Key Observations :

- Fluorine Impact : Difluoromethyl groups balance lipophilicity (LogP ~2.5) and metabolic stability, making them favorable for CNS-targeting drugs .

- Sulfur Groups : Sulfinyl/sulfonyl derivatives show stronger enzyme inhibition due to polar interactions with active sites .

Stability and Reactivity

Q & A

Q. What synthetic methodologies are effective for introducing the difluoromethyl group into the furan scaffold of 5-Bromo-3-(difluoromethyl)-2-methylfuran?

The difluoromethyl group can be introduced via chemoselective difluoromethylation using TMSCHF₂ as a precursor. Activation of TMSCHF₂ with potassium tert-amylate generates a formal difluoromethyl-carbanion, enabling nucleophilic transfer to electrophilic cores (e.g., isothiocyanates or isocyanates) under controlled conditions. This method tolerates sensitive functional groups (esters, nitriles) and achieves high yields (>80%) .

Q. How can column chromatography be optimized for purifying this compound derivatives?

Use hexane-ethyl acetate (1:1 v/v) as the eluent system for intermediates with sulfoxide or sulfinyl groups. For polar derivatives, adjust the ratio to 3:1 (ethyl acetate:hexane) to improve resolution. Monitor fractions via TLC (Rf = 0.55 in 1:1 hexane-ethyl acetate) and ensure rapid processing to prevent decomposition .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- NMR : Analyze and spectra for characteristic shifts: Br (δ ~7.5 ppm for aromatic protons), CF₂H (δ ~5.5–6.5 ppm as a triplet).

- X-ray crystallography : Resolve crystal packing (triclinic system, space group ) with bond angles (e.g., C-Br bond ~179.5°) and distances (Br–C: ~1.89 Å). Use single-crystal data collected at 173 K for accuracy .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic properties and reactivity of this compound?

The electron-withdrawing CF₂H group reduces electron density on the furan ring, enhancing electrophilic substitution at the 5-bromo position. DFT calculations show a 0.3 eV decrease in HOMO energy compared to non-fluorinated analogs, favoring nucleophilic attack at the methyl-substituted carbon. Polarizable continuum models (PCM) predict increased solubility in aprotic solvents .

Q. What mechanistic insights explain the chemoselectivity of difluoromethylation in the presence of bromine?

Bromine acts as an ortho-directing group, stabilizing the transition state during nucleophilic attack. Kinetic studies suggest a two-step mechanism: (1) deprotonation of TMSCHF₂ by potassium tert-amylate, forming CHF₂⁻; (2) regioselective addition to the activated furan ring. Competing pathways (e.g., halogen exchange) are suppressed at low temperatures (−78°C) .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal that the CF₂H group forms hydrophobic interactions with protein pockets (e.g., CYP450 enzymes). The bromine atom participates in halogen bonding (distance ~3.2 Å) with backbone carbonyls, enhancing binding affinity. Use Cambridge Structural Database (CSD) parameters for force field optimization .

Q. What strategies improve the stability of this compound under acidic or oxidative conditions?

- Acidic conditions : Add 2,6-lutidine (10 mol%) to neutralize protic acids.

- Oxidative conditions : Use radical scavengers (BHT, 0.1 wt%) during reactions with peroxides. Stability assays (HPLC monitoring) show >90% compound retention after 24 hours at pH 7.4 .

Q. How do substituent effects modulate the crystal packing of this compound derivatives?

Bulky groups (e.g., sulfinyl) induce triclinic packing (α = 106.5°, β = 92.6°) with intermolecular F···H contacts (2.4 Å). Hirshfeld surface analysis indicates 12% contribution from Br···H interactions. Thermal ellipsoids (Uₑq > 0.05 Ų) suggest dynamic disorder in the CF₂H group at room temperature .

Methodological Notes

- Synthetic protocols : Always use anhydrous conditions (Schlenk line) for difluoromethylation to prevent hydrolysis of TMSCHF₂.

- Crystallography : Optimize crystal growth via slow evaporation of acetone/hexane mixtures (1:3 v/v) at 273 K .

- Safety : Handle brominated intermediates in fume hoods; LC-MS analysis confirms absence of genotoxic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.